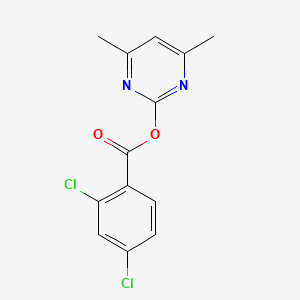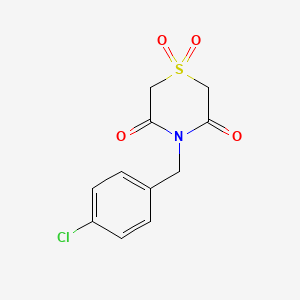![molecular formula C22H25ClF3N5O B3035880 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide CAS No. 338761-60-7](/img/structure/B3035880.png)
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide
Vue d'ensemble
Description
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide is a useful research compound. Its molecular formula is C22H25ClF3N5O and its molecular weight is 467.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Interaction Studies
The compound was part of studies focusing on the interaction with human ORL1 (orphanin FQ/nociceptin) receptors. Specifically, it was discovered as a high-affinity ligand with good selectivity compared to opioid receptors. These compounds were recognized for their potential in biochemical assays due to their full agonist behavior, indicating the significance of such molecules in understanding receptor dynamics and possibly therapeutic interventions (Röver et al., 2000).
Antiviral and Anticancer Studies
Compounds with a similar structural motif to the queried chemical have shown promising results in antiviral and anticancer applications. For instance, specific compounds demonstrated potent inhibitory effects against influenza A and B viruses, acting as fusion inhibitors by preventing conformational changes in the influenza virus hemagglutinin at low pH (Göktaş et al., 2012). Additionally, novel spiropiperidine compounds have been synthesized and tested for their cytotoxic potential against various human leukemia cell lines, demonstrating the importance of such structural frameworks in medicinal chemistry for cancer treatment (Guillon et al., 2020).
Anticonvulsant Properties
Similar spiropiperidine compounds have been synthesized and evaluated for their anticonvulsant activity, showing promising results. The incorporation of fluoro or trifluoromethyl substituents at specific positions on the compound enhanced anticonvulsant activity compared to other analogues, highlighting the potential of such molecules in the development of new therapeutic agents for convulsive disorders (Obniska et al., 2006).
Propriétés
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClF3N5O/c1-20(2)14-31(19(32)28-16-6-4-3-5-7-16)21(29-20)8-10-30(11-9-21)18-17(23)12-15(13-27-18)22(24,25)26/h3-7,12-13,29H,8-11,14H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQDRNLYYNURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2(N1)CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035798.png)
![3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035799.png)
![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide](/img/structure/B3035800.png)
methanone](/img/structure/B3035802.png)

![2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3035808.png)

![4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3035812.png)
![4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B3035813.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035815.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035816.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035817.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3035818.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B3035819.png)